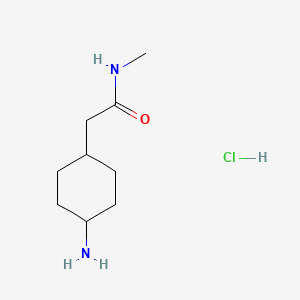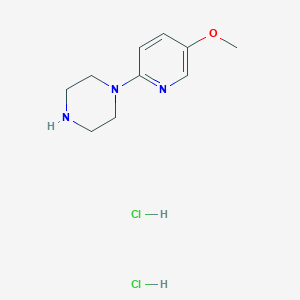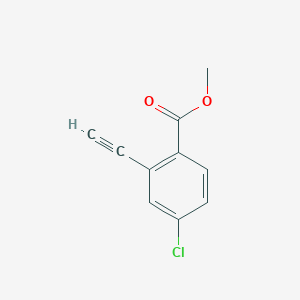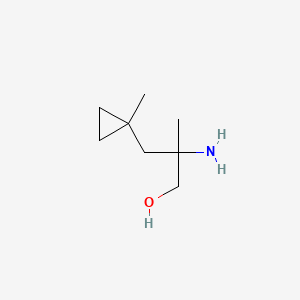
2-Amino-2-methyl-3-(1-methylcyclopropyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-methyl-3-(1-methylcyclopropyl)propan-1-ol is an organic compound with the molecular formula C8H17NO. It is a colorless liquid that belongs to the class of alkanolamines. This compound is notable for its structural complexity, featuring a cyclopropyl group attached to the central carbon atom, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-3-(1-methylcyclopropyl)propan-1-ol typically involves the hydrogenation of 2-aminoisobutyric acid or its esters . The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The process is carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation techniques but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-methyl-3-(1-methylcyclopropyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives.
Applications De Recherche Scientifique
2-Amino-2-methyl-3-(1-methylcyclopropyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of surfactants, emulsifiers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Amino-2-methyl-3-(1-methylcyclopropyl)propan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropyl group can impart steric effects, altering the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methylpropan-1-ol: A simpler analog without the cyclopropyl group.
2-Amino-2-methyl-1,3-propanediol: Contains an additional hydroxyl group, making it more hydrophilic.
Uniqueness
2-Amino-2-methyl-3-(1-methylcyclopropyl)propan-1-ol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and steric hindrance in chemical reactions.
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
2-amino-2-methyl-3-(1-methylcyclopropyl)propan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-7(3-4-7)5-8(2,9)6-10/h10H,3-6,9H2,1-2H3 |
Clé InChI |
QQXDRBQYUGLYAE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)CC(C)(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


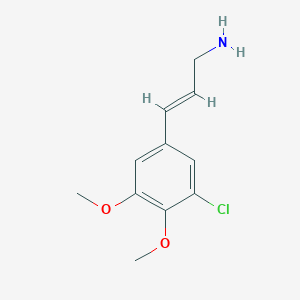
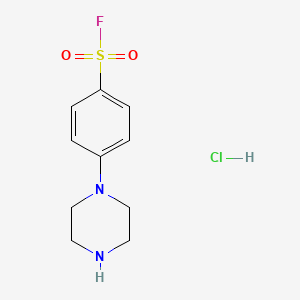
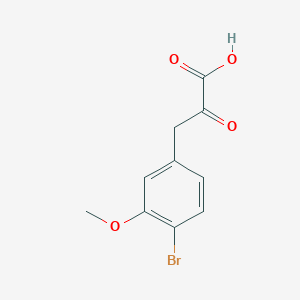
![2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile](/img/structure/B15320546.png)

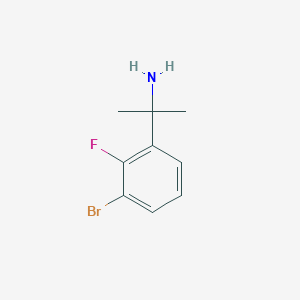

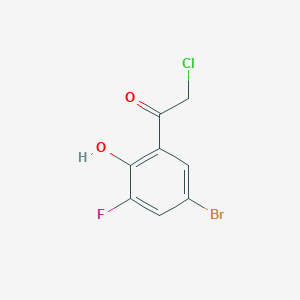

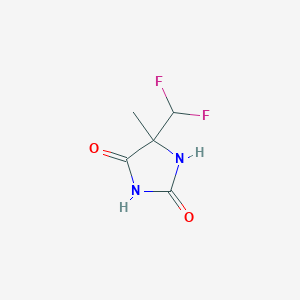
![1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B15320570.png)
